N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide
Overview
Description
N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound that features a fluorinated aromatic ring, a morpholine moiety, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring and the morpholine moiety. One common approach is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring. The morpholine group can be attached via a substitution reaction, often using morpholine and a suitable leaving group on the aromatic ring. The phenylsulfanyl group is then introduced through a thiolation reaction, where a phenylthiol is reacted with an appropriate intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and morpholine moiety can interact with specific binding sites, while the phenylsulfanyl group may enhance the compound’s stability and binding affinity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluoro-4-morpholinophenyl)acetamide: Lacks the phenylsulfanyl group.
N-(4-morpholinophenyl)-2-(phenylsulfanyl)acetamide: Lacks the fluorine atom.
N-(3-chloro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide: Contains a chlorine atom instead of fluorine.
Uniqueness
N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide is unique due to the combination of the fluorinated aromatic ring, morpholine moiety, and phenylsulfanyl group. This combination imparts specific chemical and biological properties that are not present in similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-16-12-14(6-7-17(16)21-8-10-23-11-9-21)20-18(22)13-24-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGMKXSVBJZRFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=CC=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329071 | |
Record name | N-(3-fluoro-4-morpholin-4-ylphenyl)-2-phenylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50086432 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866136-84-7 | |
Record name | N-(3-fluoro-4-morpholin-4-ylphenyl)-2-phenylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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